molecular formula C12H16BrNO B13472215 4-(3-Bromo-4-methoxyphenyl)piperidine

4-(3-Bromo-4-methoxyphenyl)piperidine

Cat. No.: B13472215
M. Wt: 270.17 g/mol
InChI Key: IGMSPJIDXOGKIQ-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-bromo-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxyphenyl)piperidine typically involves the bromination of 4-methoxyphenylpiperidine. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopiperidine: A related compound with a bromine atom on the piperidine ring.

    4-Methoxypiperidine: A compound with a methoxy group on the piperidine ring.

    3-Bromo-4-methoxyaniline: A compound with similar substituents on an aniline ring.

Uniqueness

4-(3-Bromo-4-methoxyphenyl)piperidine is unique due to the combination of the 3-bromo-4-methoxyphenyl group with the piperidine ring

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16BrNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

IGMSPJIDXOGKIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)Br

Origin of Product

United States

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